2-Hexenoic anhydride
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Overview
Description
2-Hexenoic anhydride is a chemical compound characterized by its colorless liquid form and pungent odor. It is soluble in organic solvents such as ether and chloroform. This compound is known for its instability and tendency to undergo hydrolysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexenoic anhydride can be synthesized through the reaction of an acid chloride with the sodium salt of a carboxylic acid. This process involves nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride . Another method involves the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids using triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the dehydration of carboxylic acids. This can be achieved by removing one equivalent of water from two equivalents of the organic acid in a dehydration reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Hexenoic anhydride undergoes various chemical reactions, including hydrolysis, nucleophilic acyl substitution, and reduction.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form carboxylic acids.
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Reduction: Can be reduced to primary alcohols by hydride reduction.
Major Products Formed:
Hydrolysis: Carboxylic acids
Nucleophilic Acyl Substitution: Esters and amides
Reduction: Primary alcohols
Scientific Research Applications
2-Hexenoic anhydride is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis for the production of esters and ethers.
Biology: Utilized in the preparation of modified chitosan nanoparticles for drug delivery systems.
Medicine: Involved in the synthesis of acyclovir prodrugs for antiviral applications.
Industry: Used in the production of polymeric surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexenoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that acts as a leaving group during these reactions . This allows for the formation of various derivatives, such as esters and amides, through the interaction with nucleophiles like alcohols and amines .
Comparison with Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Hexanoic Anhydride
Comparison: 2-Hexenoic anhydride is unique due to its unsaturated structure, which includes a double bond. This feature distinguishes it from other anhydrides like acetic anhydride and benzoic anhydride, which are saturated. The presence of the double bond in this compound can influence its reactivity and the types of reactions it undergoes .
Properties
CAS No. |
14316-60-0 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
hex-2-enoyl hex-2-enoate |
InChI |
InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
LCZFHJDUNXXOHE-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)OC(=O)C=CCCC |
Canonical SMILES |
CCCC=CC(=O)OC(=O)C=CCCC |
Synonyms |
2-HEXENOIC ANHYDRIDE |
Origin of Product |
United States |
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